N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-methylphenyl)glycinamide
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Overview
Description
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-methylphenyl)glycinamide is a complex organic compound belonging to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with phenylamino groups and a glycinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-methylphenyl)glycinamide typically involves the reaction of cyanuric chloride with aniline derivatives under controlled conditions. The process begins with the preparation of 4,6-bis(phenylamino)-1,3,5-triazine by reacting cyanuric chloride with aniline in the presence of a base such as triethylamine. This intermediate is then further reacted with N-(3-methylphenyl)glycinamide to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-methylphenyl)glycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazine ring allows for nucleophilic substitution reactions, where different nucleophiles can replace the phenylamino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-methylphenyl)glycinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism of action of N2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-methylphenyl)glycinamide involves its interaction with specific molecular targets. The triazine ring can interact with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The phenylamino groups may also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)trianiline: Another triazine derivative with similar structural features.
1,3,5-Tris(diphenylamino)benzene: A related compound used in the synthesis of conjugated microporous polymers.
Uniqueness
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-methylphenyl)glycinamide is unique due to its specific substitution pattern on the triazine ring and the presence of the glycinamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C24H23N7O |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
2-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C24H23N7O/c1-17-9-8-14-20(15-17)26-21(32)16-25-22-29-23(27-18-10-4-2-5-11-18)31-24(30-22)28-19-12-6-3-7-13-19/h2-15H,16H2,1H3,(H,26,32)(H3,25,27,28,29,30,31) |
InChI Key |
OPIGEMLKYPJKMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CNC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4 |
Origin of Product |
United States |
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